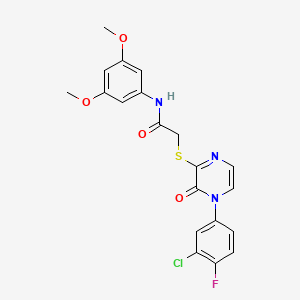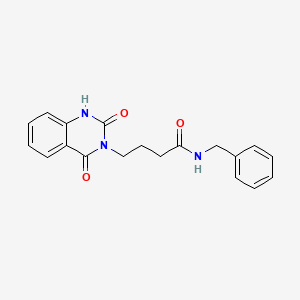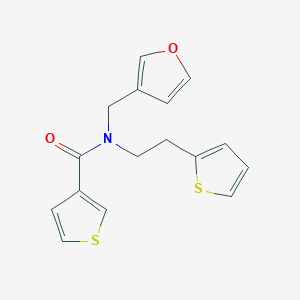![molecular formula C11H15ClN2 B2966241 (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride CAS No. 2137028-91-0](/img/structure/B2966241.png)
(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride is a chiral bicyclic compound containing a phenyl group and a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of phenylacetonitrile with a suitable amine in the presence of a reducing agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of chiral diazabicyclic ligands, which are used in asymmetric catalysis reactions.
Biology: The compound can be used to study biological systems and interactions with various biomolecules.
Industry: The compound is used in the production of catalysts and other chemical intermediates.
Wirkmechanismus
The mechanism by which (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes.
Vergleich Mit ähnlichen Verbindungen
(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride is unique due to its chiral structure and specific functional groups. Similar compounds include:
(1S,4S)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrochloride
(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane hydrochloride
These compounds differ in their substituents, which can lead to variations in their chemical properties and applications.
Eigenschaften
IUPAC Name |
(1S,4S)-2-phenyl-2,5-diazabicyclo[2.2.1]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9;/h1-5,9,11-12H,6-8H2;1H/t9-,11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMNUMQBTBAIDY-ROLPUNSJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2966158.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide](/img/structure/B2966161.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2966163.png)
![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966165.png)
![Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2966168.png)


![2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2966172.png)

![5-(4-methoxybenzyl)-N-(3-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2966178.png)

![2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2966181.png)
